

Measuring CCR6+ Cell Migration with IDOR-1117-2520: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemokine receptor CCR6 and its exclusive ligand, CCL20, form a critical axis that directs the migration of various immune cells, including T helper 17 (Th17) cells and regulatory T cells (Tregs), to sites of inflammation.[1][2][3] This pathway is implicated in the pathogenesis of numerous autoimmune diseases, such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[1][4] Consequently, antagonizing the CCR6-CCL20 interaction presents a promising therapeutic strategy for these conditions.[2]

IDOR-1117-2520 is a potent, selective, and orally available small molecule antagonist of the CCR6 receptor.[1][2][5][6] It effectively blocks the downstream signaling and chemotactic response of CCR6+ cells towards a CCL20 gradient.[1][5] This document provides detailed protocols for utilizing **IDOR-1117-2520** to study and quantify the migration of CCR6-expressing cells in vitro, along with relevant pharmacological data and a visualization of the underlying signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic properties of **IDOR-1117-2520**.

Table 1: In Vitro Activity of IDOR-1117-2520



Assay	Cell Type	Parameter	Value	Reference
Calcium Mobilization	Human CCR6- expressing cells	IC50	63 nM	[5]
β-arrestin Recruitment	Human CCR6- expressing cells	IC50	30 nM	[5]
Receptor Internalization	Not specified	IC50	20 nM	[7]
Chemotaxis Assay	B and T cells	Concentration for functional inhibition	50 nM	[7]
hERG Inhibition	Not specified	IC50	9.4 μΜ	[7]

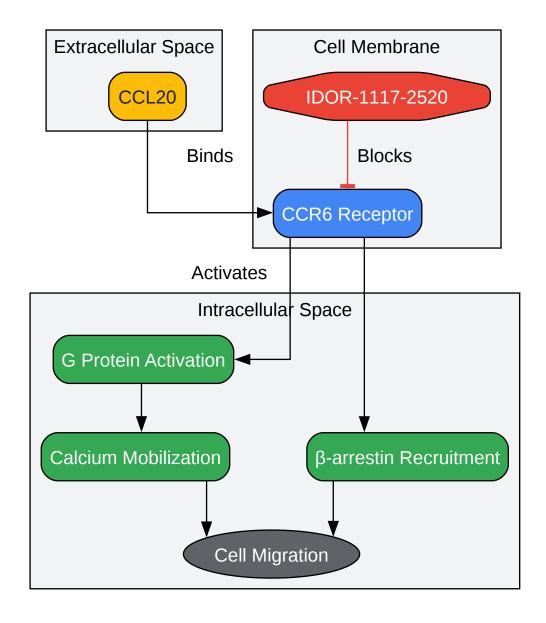
Table 2: In Vivo Pharmacokinetics of IDOR-1117-2520 in Rats

Dose (Oral)	Cmax	tmax	AUC	Reference
10 mg/kg	132 ng/mL	0.3 h	166 ng/h/mL	[7]
100 mg/kg	822 ng/mL	0.3 h	2770 ng/h/mL	[7]

Signaling Pathway

The CCR6-CCL20 signaling axis plays a pivotal role in immune cell migration. The binding of CCL20 to CCR6, a G protein-coupled receptor, initiates a cascade of intracellular events that ultimately lead to chemotaxis. **IDOR-1117-2520** acts as an antagonist, blocking these downstream effects.





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Caption: CCR6-CCL20 signaling pathway and inhibition by IDOR-1117-2520.

Experimental Protocols Protocol 1: In Vitro CCR6+ Cell Migration Assay (Transwell Assay)

This protocol describes a common and effective method for quantifying the chemotactic response of CCR6+ cells to CCL20 and the inhibitory effect of **IDOR-1117-2520**.

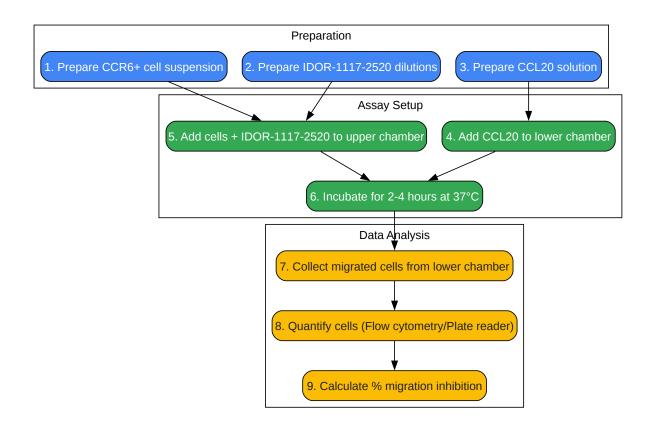


Materials:

- CCR6-expressing cells (e.g., Th17 cells, human peripheral blood mononuclear cells (PBMCs), or a CCR6-expressing cell line)
- Recombinant human or mouse CCL20
- IDOR-1117-2520
- Transwell inserts (e.g., 5 µm pore size for lymphocytes)
- 24-well companion plates
- Cell culture medium (e.g., RPMI 1640) with 0.5% BSA
- DMSO (for dissolving IDOR-1117-2520)
- Flow cytometer or plate reader for cell quantification

Experimental Workflow Diagram:





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Caption: Workflow for the in vitro CCR6+ cell migration assay.

Procedure:

- Cell Preparation:
 - Culture and expand your CCR6+ cell population of interest.



- Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
- Resuspend the cells in migration medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.

Compound Preparation:

- Prepare a stock solution of IDOR-1117-2520 in DMSO.
- \circ Create a serial dilution of **IDOR-1117-2520** in migration medium. A suggested starting concentration range is 1 nM to 1 μ M to generate a dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

Assay Setup:

- To the lower wells of the 24-well plate, add 600 μL of migration medium containing CCL20.
 The optimal concentration of CCL20 should be determined empirically but is typically in
 the range of 50-100 ng/mL. Include a negative control with migration medium only (no
 CCL20).
- In separate tubes, pre-incubate the CCR6+ cell suspension with the various concentrations of IDOR-1117-2520 (or vehicle control) for 30 minutes at 37°C.
- Add 100 μL of the cell/compound mixture to the upper chamber of the Transwell inserts.
- Place the inserts into the wells of the 24-well plate.

Incubation:

- Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type.
- Quantification of Migrated Cells:
 - After incubation, carefully remove the Transwell inserts.
 - Collect the cells that have migrated to the lower chamber.



 Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed period of time) or a cell viability assay (e.g., CellTiter-Glo®).

Data Analysis:

- Calculate the percentage of migration for each condition relative to the positive control (CCL20 alone).
 - % Migration = (Number of cells in test well / Number of cells in positive control well) x 100
- Calculate the percentage of migration inhibition for each concentration of IDOR-1117-2520.
 - % Inhibition = 100 ((Number of migrated cells with inhibitor Number of migrated cells in negative control) / (Number of migrated cells in positive control - Number of migrated cells in negative control)) x 100
- Plot the % inhibition against the log concentration of IDOR-1117-2520 to determine the IC50 value.

Conclusion

IDOR-1117-2520 is a valuable research tool for investigating the role of the CCR6-CCL20 axis in immune cell migration and for the preclinical evaluation of potential therapeutics for autoimmune diseases. The protocols and data presented here provide a framework for effectively utilizing this compound in in vitro cell migration studies.

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